molecular formula C13H15NO B2934753 1-isopropyl-4-methyl-2(1H)-quinolinone CAS No. 2540-20-7

1-isopropyl-4-methyl-2(1H)-quinolinone

Cat. No.: B2934753
CAS No.: 2540-20-7
M. Wt: 201.269
InChI Key: XRJJZRPSPDYAAR-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-methyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropyl-5-methylphenol with a suitable cyclizing agent. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other derivatives with potential biological activities .

Scientific Research Applications

1-Isopropyl-4-methyl-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of microbial growth or the induction of apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-4-methyl-2-propoxybenzene
  • 1-Isopropyl-3-acyl-5-methyl-benzimidazolone
  • Methyl 1-isopropyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

Uniqueness

1-Isopropyl-4-methyl-2(1H)-quinolinone is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

4-methyl-1-propan-2-ylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJZRPSPDYAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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